N'-(3-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
Description
N'-(3-Fluorophenyl)-N-(3-hydroxypropyl)ethanediamide is a synthetic amide derivative characterized by an ethanediamide backbone substituted with a 3-fluorophenyl group and a 3-hydroxypropyl chain.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-3-1-4-9(7-8)14-11(17)10(16)13-5-2-6-15/h1,3-4,7,15H,2,5-6H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULCUQFOXMAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-Fluorophenyl)-N-(3-Hydroxypropyl)ethanediamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18F2N2O2
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a fluorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone.
The biological activity of this compound is largely influenced by its structural components:
- Fluorophenyl Group : The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which can improve binding affinity to biological targets such as enzymes or receptors.
- Hydroxypropyl Group : This group may increase solubility and influence pharmacokinetic properties, potentially enhancing the compound's bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, a study exploring similar compounds indicated significant reductions in tumor growth in animal models when treated with related fluorinated derivatives.
- Cholesterol Absorption Inhibition : Similar compounds have been shown to inhibit intestinal cholesterol absorption effectively. The structure-activity relationship (SAR) analysis revealed that modifications like hydroxyl and fluorine substitutions can enhance efficacy against cholesterol absorption .
Case Studies
-
Antitumor Efficacy Study :
- Objective : To evaluate the anticancer potential of this compound.
- Methodology : In vitro assays were performed on various cancer cell lines.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established anticancer agents.
-
Cholesterol Metabolism Study :
- Objective : To assess the impact of the compound on cholesterol metabolism in vivo.
- Methodology : Hamster models were fed a high-cholesterol diet supplemented with the compound.
- Results : Significant reductions in serum cholesterol levels were observed, suggesting potential use as a therapeutic agent for hypercholesterolemia .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(3-Chlorophenyl)-N-(3-Hydroxypropyl)ethanediamide | Chlorine instead of Fluorine | Anticancer properties noted |
| N-(3-Bromophenyl)-N-(3-Hydroxypropyl)ethanediamide | Bromine instead of Fluorine | Similar inhibition of cholesterol absorption |
| N-(3-Methylphenyl)-N-(3-Hydroxypropyl)ethanediamide | Methyl group addition | Reduced potency compared to fluorinated variants |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Research Findings and Property Comparisons
Core Structure and Solubility: The ethanediamide backbone in the target compound and ’s analog provides two amide bonds, enhancing hydrogen-bonding capacity. However, the 3-hydroxypropyl chain in the target compound increases hydrophilicity compared to the phenolic -OH in ’s analog, which may reduce membrane permeability . In contrast, 3-chloro-N-phenyl-phthalimide () has a rigid phthalimide core, making it less soluble in polar solvents but suitable for polymer matrices .
Substituent Position Effects: Fluorine at the 3-position (target compound) vs. 2-position () alters electronic distribution. Chlorine substituents (e.g., in cyprofuram and ’s hydroxamic acid) enhance lipophilicity but may increase toxicity risks, as seen in pesticide formulations .
Functional Group Impact :
- Hydroxamic acids () exhibit metal-chelating properties, making them potent antioxidants or enzyme inhibitors. The target compound lacks this functionality, suggesting divergent mechanisms of action .
- The hydroxypropyl group’s flexibility may improve binding kinetics in drug-receptor interactions compared to rigid cyclic systems like cyprofuram’s tetrahydrofuran .
Applications and Stability :
- ’s phthalimide derivative is thermally stable for polymer synthesis, while the target compound’s aliphatic hydroxy group may limit high-temperature applications.
- Fluorinated ethanediamides (target and ) are likely more metabolically stable than chlorinated analogs (e.g., cyprofuram), aligning with trends in pharmaceutical design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
